4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene
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Description
4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is a useful research compound. Its molecular formula is C21H27ClOS and its molecular weight is 362.96. The purity is usually 95%.
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Biological Activity
The compound 4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is a member of the thiochromene class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H27ClOS
- Molecular Weight : 362.96 g/mol
- CAS Number : Not specified in the sources but can be referenced through chemical databases.
Anticancer Activity
Research indicates that compounds with a thiochromene backbone exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that thiochromene derivatives can trigger caspase-dependent pathways leading to cell death. Specifically, they interact with tubulin at colchicine binding sites, inhibiting microtubule polymerization and subsequently causing G2/M phase cell cycle arrest .
Case Study: Apoptosis Induction
A study by Anthony et al. (2007) demonstrated that certain 4H-chromene analogs induce apoptosis by activating caspase-3/7 pathways. The results indicated a substantial reduction in cell invasion and migration in treated cancer cells .
Antimicrobial Activity
Thiochromene derivatives also display antimicrobial properties. Research has highlighted their effectiveness against various bacterial strains, suggesting potential use in treating infections. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Antidiabetic Properties
Emerging studies suggest that compounds similar to this compound may possess antidiabetic effects. These effects are likely mediated through the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiochromene derivatives. Modifications at specific positions on the thiochromene ring can enhance potency and selectivity for various biological targets:
Modification | Effect |
---|---|
Substitution at C6 | Increases anticancer activity |
Tert-butyl group | Enhances lipophilicity and bioavailability |
Chlorine atom at C6 | Potentially increases antimicrobial activity |
Recent Studies
- Antitumor Mechanisms : A comprehensive review highlighted that many 2H/4H-chromenes induce apoptosis through multiple pathways, including mitochondrial dysfunction and oxidative stress .
- Antimicrobial Efficacy : Another study reported that certain thiochromene derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
- Diabetes Management : Research indicates that thiochromenes may improve insulin sensitivity and glucose metabolism in diabetic models, showcasing their therapeutic potential beyond oncology .
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClOS/c1-14-11-19(18-12-17(22)9-10-20(18)24-14)23-13-15-5-7-16(8-6-15)21(2,3)4/h5-10,12,14,18-20H,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHYTINCMYKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C=C(C=CC2S1)Cl)OCC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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